molecular formula C14H11ClN4O B3893044 (E)-1-[5-(3-CHLORO-2-METHYLPHENYL)FURAN-2-YL]-N-(4H-1,2,4-TRIAZOL-4-YL)METHANIMINE

(E)-1-[5-(3-CHLORO-2-METHYLPHENYL)FURAN-2-YL]-N-(4H-1,2,4-TRIAZOL-4-YL)METHANIMINE

Cat. No.: B3893044
M. Wt: 286.71 g/mol
InChI Key: PIPBZUGZTIFYNV-CNHKJKLMSA-N
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Description

(E)-1-[5-(3-CHLORO-2-METHYLPHENYL)FURAN-2-YL]-N-(4H-1,2,4-TRIAZOL-4-YL)METHANIMINE is a synthetic organic compound that features a furan ring substituted with a 3-chloro-2-methylphenyl group and a triazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-1-[5-(3-CHLORO-2-METHYLPHENYL)FURAN-2-YL]-N-(4H-1,2,4-TRIAZOL-4-YL)METHANIMINE typically involves the following steps:

    Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Substitution with 3-Chloro-2-Methylphenyl Group: The furan ring is then substituted with a 3-chloro-2-methylphenyl group using a Friedel-Crafts acylation reaction.

    Attachment of the Triazole Ring: The triazole ring is introduced through a cycloaddition reaction, often using azide and alkyne precursors under copper-catalyzed conditions (CuAAC).

Industrial Production Methods

Industrial production of this compound may involve optimizing the above synthetic routes for large-scale synthesis. This includes using continuous flow reactors to enhance reaction efficiency and yield, as well as employing green chemistry principles to minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

(E)-1-[5-(3-CHLORO-2-METHYLPHENYL)FURAN-2-YL]-N-(4H-1,2,4-TRIAZOL-4-YL)METHANIMINE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the chloro-substituted phenyl ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides.

Major Products

    Oxidation: Formation of corresponding furan-2-carboxylic acids or triazole derivatives.

    Reduction: Formation of reduced furan or triazole derivatives.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

(E)-1-[5-(3-CHLORO-2-METHYLPHENYL)FURAN-2-YL]-N-(4H-1,2,4-TRIAZOL-4-YL)METHANIMINE has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as an antifungal or antiviral agent.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of (E)-1-[5-(3-CHLORO-2-METHYLPHENYL)FURAN-2-YL]-N-(4H-1,2,4-TRIAZOL-4-YL)METHANIMINE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or altering their function. The triazole ring is known to interact with metal ions, which can play a role in its biological activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(E)-1-[5-(3-CHLORO-2-METHYLPHENYL)FURAN-2-YL]-N-(4H-1,2,4-TRIAZOL-4-YL)METHANIMINE is unique due to its combination of a furan ring, a chloro-substituted phenyl group, and a triazole ring. This unique structure imparts specific chemical and biological properties that distinguish it from other compounds.

Properties

IUPAC Name

(E)-1-[5-(3-chloro-2-methylphenyl)furan-2-yl]-N-(1,2,4-triazol-4-yl)methanimine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11ClN4O/c1-10-12(3-2-4-13(10)15)14-6-5-11(20-14)7-18-19-8-16-17-9-19/h2-9H,1H3/b18-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIPBZUGZTIFYNV-CNHKJKLMSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1Cl)C2=CC=C(O2)C=NN3C=NN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=CC=C1Cl)C2=CC=C(O2)/C=N/N3C=NN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11ClN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(E)-1-[5-(3-CHLORO-2-METHYLPHENYL)FURAN-2-YL]-N-(4H-1,2,4-TRIAZOL-4-YL)METHANIMINE
Reactant of Route 2
Reactant of Route 2
(E)-1-[5-(3-CHLORO-2-METHYLPHENYL)FURAN-2-YL]-N-(4H-1,2,4-TRIAZOL-4-YL)METHANIMINE
Reactant of Route 3
Reactant of Route 3
(E)-1-[5-(3-CHLORO-2-METHYLPHENYL)FURAN-2-YL]-N-(4H-1,2,4-TRIAZOL-4-YL)METHANIMINE
Reactant of Route 4
Reactant of Route 4
(E)-1-[5-(3-CHLORO-2-METHYLPHENYL)FURAN-2-YL]-N-(4H-1,2,4-TRIAZOL-4-YL)METHANIMINE
Reactant of Route 5
(E)-1-[5-(3-CHLORO-2-METHYLPHENYL)FURAN-2-YL]-N-(4H-1,2,4-TRIAZOL-4-YL)METHANIMINE
Reactant of Route 6
(E)-1-[5-(3-CHLORO-2-METHYLPHENYL)FURAN-2-YL]-N-(4H-1,2,4-TRIAZOL-4-YL)METHANIMINE

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